molecular formula C16H15N3O2S B3050959 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- CAS No. 30065-36-2

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-

Cat. No.: B3050959
CAS No.: 30065-36-2
M. Wt: 313.4 g/mol
InChI Key: WMPPNMLFBMVRLU-UHFFFAOYSA-N
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Description

The compound 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)acetamide features a benzimidazole core linked via a thioether (-S-) group to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-15(20)10-22-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPNMLFBMVRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184133
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30065-36-2
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- typically involves multiple stepsThe methoxyphenyl group is then attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pain Management

Recent studies have indicated that derivatives of benzimidazole, including acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-, may have a role in managing pain associated with opioid use. A study demonstrated that such compounds can attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice models. This suggests their potential as adjunct therapies to mitigate adverse effects of opioids while maintaining analgesic efficacy .

Neuroprotective Effects

The neuroinflammatory response is a critical area of research, particularly concerning chronic pain conditions. Benzimidazole derivatives have been studied for their ability to modulate inflammatory mediators such as TNF-α. The compound has been shown to reduce TNF-α expression in spinal cord tissues during morphine administration, indicating its potential use in treating neuroinflammatory conditions linked with chronic pain .

Case Studies

StudyFocusFindings
Study on Morphine-Induced PainInvestigated the effects of benzimidazole derivatives on pain managementDemonstrated reduction in thermal hyperalgesia and mechanical allodynia in mice
Anticancer Activity ScreeningEvaluated various benzimidazole derivatives for cytotoxicityIndicated potential anticancer properties through structural analysis

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core is known to interact with nucleic acids and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Benzimidazole Derivatives

  • Compound W1 (3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) :

    • Structural Difference : Replaces the 4-methoxyphenyl group with a 2,4-dinitrophenyl-benzamide.
    • Impact : The electron-withdrawing nitro groups enhance anticancer activity but may reduce solubility due to increased hydrophobicity .
  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide: Structural Difference: Substitutes benzimidazole with a sulfonated benzothiazole ring.

Thiazole and Piperazine Derivatives ()

  • Compound 13 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide): Structural Difference: Incorporates a piperazine ring and thiazole group instead of benzimidazole.

Flavone Derivatives ()

  • Compound VIf (N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide): Structural Difference: Replaces benzimidazole with a flavone (chromen-4-one) system. Impact: The extended conjugated system may improve UV absorption and antioxidant activity, relevant for adenosine A2B receptor binding .

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound (Hypothetical) N/A ~357.4 Benzimidazole, thioether
W1 Not reported 509.4 Benzimidazole, dinitrophenyl
Compound 13 289–290 422.54 Thiazole, piperazine
Compound VIf 187–189 408.52 Flavone, methoxyphenyl
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide N/A 318.4 Aminophenyl, thioether

Notes:

  • The target compound’s benzimidazole-thioether group likely increases rigidity compared to piperazine or flavone derivatives.
  • Higher molecular weights (e.g., W1) correlate with reduced solubility but enhanced receptor affinity .

Pharmacological Activities

Antimicrobial Activity

  • Compound 2b (Benzofuran-Oxadiazole Derivative) : Exhibited potent antimicrobial activity due to the oxadiazole ring’s electron-deficient nature, enhancing membrane penetration .
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Demonstrated efficacy against microbial targets, attributed to the synergistic effect of the thioether and 4-methoxyphenyl groups .

Anticancer Activity

  • Phenoxy Acetamide Derivatives (Compounds 38–40): Substitution with pyrrolidinyl, piperidinyl, or morpholinyl groups on quinazoline enhanced cytotoxicity against HCT-116 and MCF-7 cell lines .
  • W1 : Showed significant anticancer activity, likely due to the nitro groups’ ability to induce DNA damage .

Anti-Inflammatory Activity

  • Thiazole-Piperazine Derivatives (Compounds 13–18) : Inhibited MMP enzymes (key mediators of inflammation) via piperazine’s chelation of zinc ions in catalytic sites .

Biological Activity

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological effects, focusing on its neuroprotective properties, anti-inflammatory effects, and antimicrobial activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C14H14N4O2S2
  • Molecular Weight: 334.41 g/mol
  • CAS Number: 1164495-46-8

This compound features a benzimidazole moiety, which is known for its diverse biological activities.

Neuroprotective Effects

Research has indicated that benzimidazole derivatives, including acetamide compounds, exhibit significant neuroprotective properties. A study evaluated the effects of synthesized benzimidazole-containing acetamide derivatives on ethanol-induced neurodegeneration in a rat model. The findings revealed that these derivatives could ameliorate oxidative stress and neuroinflammation associated with neurodegenerative disorders.

Key Findings:

  • Reduction of Oxidative Stress: The compounds significantly improved the activity of antioxidant enzymes.
  • Decreased Neuroinflammation: Treatment led to reduced levels of pro-inflammatory cytokines such as TNF-α and COX-2.
  • Cognitive Improvement: Behavioral assessments indicated improved memory function in treated rats compared to controls .

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives has been highlighted in various studies. For instance, a specific derivative was shown to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice. This effect was associated with a reduction in TNF-α expression in the spinal cord, suggesting that these compounds may be beneficial in managing neuroinflammatory conditions related to opioid use .

Summary of Anti-inflammatory Effects:

StudyModelEffect Observed
Mice (morphine-induced pain)Reduced TNF-α expression; alleviated hyperalgesia
Rat model (ethanol-induced neurodegeneration)Decreased levels of COX-2 and Iba-1; improved cognitive function

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. A synthesis study reported on the antimicrobial activity of various benzimidazole-based acetamide derivatives against different microbial strains. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, making them potential candidates for further development as antimicrobial agents .

Antimicrobial Activity Overview:

CompoundMicrobial StrainActivity
B1Staphylococcus aureusInhibitory effect observed
B8Escherichia coliModerate activity noted

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of acetamide derivatives:

  • Neuroprotection Against Ethanol-Induced Damage : In vivo experiments demonstrated that treatment with specific benzimidazole derivatives significantly reduced ethanol-induced neuronal damage by modulating oxidative stress pathways .
  • Management of Opioid-Induced Pain : Another study highlighted the role of benzimidazole derivatives in mitigating the adverse effects associated with chronic opioid use by reducing inflammation markers in the spinal cord .

Q & A

Q. Advanced

  • Anticancer activity : Analogues with electron-withdrawing groups (e.g., Cl) on the benzimidazole ring show enhanced cytotoxicity (IC₅₀ <10 µM in HCT-116 cells) via topoisomerase II inhibition .
  • Methoxyphenyl substitution : Removal of the 4-methoxy group reduces solubility and binding affinity to adenosine A2B receptors (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) .
    Methodology : SAR studies using MTT assays and molecular docking (AutoDock Vina) .

What computational strategies are used to predict binding modes of this compound with therapeutic targets?

Q. Advanced

  • Molecular docking : Simulate interactions with COX-2 (PDB ID: 5KIR) to identify key residues (e.g., Arg120, Tyr355) involved in hydrogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force field) .
  • ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = −0.7) and CYP3A4 metabolism .

What are the solubility challenges for in vivo studies, and how can formulations address them?

Q. Basic

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic benzimidazole and methoxyphenyl groups .
  • Formulation strategies :
    • Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance bioavailability .
    • Nanoemulsions (e.g., Tween-80/PEG-400) improve dispersion in pharmacokinetic studies .

How can researchers resolve discrepancies in reported metabolite profiles of this compound?

Advanced
Contradictory metabolite data (e.g., hydroxylation vs. sulfation pathways) require:

  • High-resolution LC-MS/MS : Identify exact masses (e.g., m/z 363.0834 for hydroxylated derivatives) .
  • Isotopic labeling : Track metabolic fate using ¹⁴C-labeled acetamide groups in rodent models .
  • Enzyme inhibition assays : Test CYP450 isoforms (CYP3A4, CYP2D6) to clarify dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Reactant of Route 2
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Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-

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